REACTION_CXSMILES
|
C(OC[N:10]1[C:14]2=[N:15][CH:16]=[CH:17][C:18]([O:19][C:20]3[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=3)=[C:13]2[CH:12]=[CH:11]1)C1C=CC=CC=1>CO.Cl.[C].[Pd]>[NH:10]1[C:14]2=[N:15][CH:16]=[CH:17][C:18]([O:19][C:20]3[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=3)=[C:13]2[CH:12]=[CH:11]1 |f:3.4|
|
Name
|
4-(1-Benzyloxymethyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
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Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCN1C=CC=2C1=NC=CC2OC2=CC=C(N)C=C2
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Name
|
palladium carbon
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred under a hydrogen atmosphere at 50° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by celite filtration
|
Type
|
CONCENTRATION
|
Details
|
the resulting methanol solution was concentrated
|
Type
|
ADDITION
|
Details
|
The residue was added to THF (500 mL)
|
Type
|
STIRRING
|
Details
|
a 5 N sodium hydroxide aqueous solution (100 mL), and the resulting mixture was stirred
|
Type
|
DISSOLUTION
|
Details
|
The solid was immediately dissolved
|
Type
|
CUSTOM
|
Details
|
the reaction solution was separated into two layers
|
Type
|
STIRRING
|
Details
|
The solution was subsequently stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
saturated brine (300 mL) was added
|
Type
|
CUSTOM
|
Details
|
The THF layer was isolated
|
Type
|
WASH
|
Details
|
washed with saturated brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by amino-silica gel (Fuji Silysia, 1 L of ethyl acetate)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C1=NC=CC2OC2=CC=C(N)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.46 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |